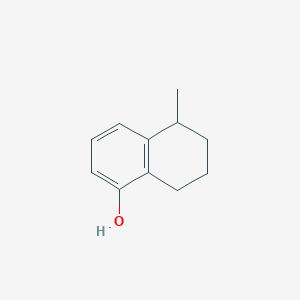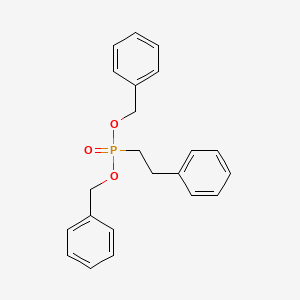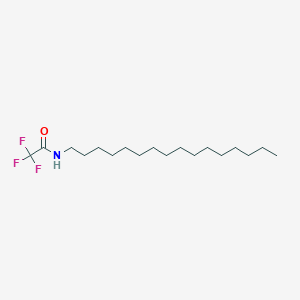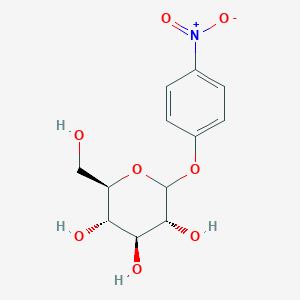
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate
Übersicht
Beschreibung
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a methoxybenzyloxy group and a methyl group attached to the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate typically involves the esterification of 2-(4-Methoxybenzyloxy)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
2-(4-Methoxybenzyloxy)-5-methylbenzoic acid+MethanolAcid Catalyst2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-Formylbenzyloxy)-5-methylbenzoic acid methyl ester.
Reduction: Formation of 2-(4-Methoxybenzyloxy)-5-methylbenzyl alcohol.
Substitution: Formation of 2-(4-Substitutedbenzyloxy)-5-methylbenzoic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate involves its interaction with specific molecular targets. The methoxybenzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxybenzyloxy)-4-methylbenzoic acid
- 2-(4-Methoxybenzyloxy)-3-methylbenzoic acid
- 2-(4-Methoxybenzyloxy)-5-ethylbenzoic acid methyl ester
Uniqueness
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate is unique due to the specific positioning of the methoxybenzyloxy and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H18O4 |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
methyl 2-[(4-methoxyphenyl)methoxy]-5-methylbenzoate |
InChI |
InChI=1S/C17H18O4/c1-12-4-9-16(15(10-12)17(18)20-3)21-11-13-5-7-14(19-2)8-6-13/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
CLKDVUOJHWYTRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Thieno[3,2-c]pyridin-2-yl-propan-1-one](/img/structure/B8498744.png)



![1h-Imidazole,2-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-](/img/structure/B8498770.png)
![(S)-3-[1-(4-bromo-phenyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B8498778.png)

![N-[(3-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B8498782.png)






